molecular formula C11H16O2 B11910464 Octahydro-4,7-methano-1H-indene-2-carboxylic acid CAS No. 40252-86-6

Octahydro-4,7-methano-1H-indene-2-carboxylic acid

Cat. No.: B11910464
CAS No.: 40252-86-6
M. Wt: 180.24 g/mol
InChI Key: RDARSNURXMFGDV-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-indene-2-carboxylic acid is a chemical compound with the molecular formula C11H16O2 It is a derivative of indene and is characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-4,7-methano-1H-indene-2-carboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4,7-methano-1H-indene using a palladium or platinum catalyst under high pressure and temperature . The reaction conditions are carefully controlled to ensure complete hydrogenation and to avoid over-reduction or unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques helps in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogenating agents, Hydroxylating agents

Major Products Formed

Scientific Research Applications

Octahydro-4,7-methano-1H-indene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-4,7-methano-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Exo-tricyclo[5.2.1.0(2,6)]decane
  • Endo-tricyclo[5.2.1.0(2,6)]decane

Uniqueness

Octahydro-4,7-methano-1H-indene-2-carboxylic acid is unique due to its specific tricyclic structure and the presence of a carboxylic acid functional group. This combination of structural features imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tricyclo[5.2.1.02,6]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-11(13)8-4-9-6-1-2-7(3-6)10(9)5-8/h6-10H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDARSNURXMFGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232918
Record name Octahydro-4,7-methano-1H-indene-2-carboxylic acid
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Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40252-86-6
Record name Octahydro-4,7-methano-1H-indene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40252-86-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-4,7-methano-1H-indene-2-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4, octahydro-
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Record name Octahydro-4,7-methano-1H-indene-2-carboxylic acid
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Record name Octahydro-4,7-methano-1H-indene-2-carboxylic acid
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